Methods and Technical Details
The synthesis of Fmoc-Alg(Me,Pbf)-OH typically involves several key steps:
Structure and Data
The molecular structure of Fmoc-Alg(Me,Pbf)-OH includes several functional groups:
The compound's molecular formula can be represented as C₁₉H₃₃N₃O₄, indicating a complex structure that supports its function in peptide synthesis.
Reactions and Technical Details
During its application in SPPS, Fmoc-Alg(Me,Pbf)-OH undergoes several critical reactions:
Process and Data
The mechanism by which Fmoc-Alg(Me,Pbf)-OH functions in peptide synthesis involves:
Physical and Chemical Properties
Fmoc-Alg(Me,Pbf)-OH exhibits several notable physical and chemical properties:
Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are employed to confirm structure and purity .
Scientific Uses
Fmoc-Alg(Me,Pbf)-OH is primarily utilized in:
Research continues into optimizing its use in synthetic methodologies to enhance efficiency and reduce byproducts during peptide synthesis .
Fmoc-Arg(Me,Pbf)-OH (N-α-Fmoc-N-ω-methyl-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine) is a specialized building block engineered for incorporating mono-methylated arginine residues during Fmoc-based solid-phase peptide synthesis (SPPS). Its molecular architecture features three critical components: (i) the base-labile Fmoc group (removable with piperidine) protecting the α-amino group; (ii) the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group shielding the guanidine side chain; and (iii) the methyl modification on the guanidine nitrogen, enabling precise emulation of post-translationally methylated arginine in synthetic peptides [2] [8].
This derivative addresses a key challenge in epigenetic peptide research: the accurate installation of methylated arginine without compromising synthesis efficiency. The Pbf group’s orthogonality ensures stability during iterative Fmoc deprotection cycles (20% piperidine/DMF), while its bulkiness minimizes side reactions such as guanidine acylation or cyclization. Post-synthesis, Pbf is cleanly removed during the global TFA-mediated cleavage/deprotection step, concurrently with peptide-resin cleavage [1] [6]. Its primary application lies in synthesizing histone-derived peptides containing methyl-arginine marks for studying gene regulation mechanisms, as validated in protocols for histone peptide array production [2].
Table 1: Protecting Group Compatibility in Methyl-Arginine SPPS
Functional Group | Protecting Group | Stability Profile | Role in Fmoc-Arg(Me,Pbf)-OH |
---|---|---|---|
α-Amino | Fmoc | Base-labile (piperidine) | Temporary Nα-protection |
Guanidine side chain | Pbf | Acid-labile (TFA) | Prevents undesired cyclization |
Guanidine N-methyl | Methyl | Stable to Fmoc SPPS conditions | Mimics PTM; retained in final peptide |
Carboxyl | Free acid | Activated for coupling | Anchoring point to growing chain |
The steric hindrance imposed by the Pbf group and methylated guanidine necessitates tailored coupling protocols to prevent incomplete reactions or epimerization. Empirical studies demonstrate that aminium/uronium-type activators—notably HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)—coupled with collidine as a mild base, achieve >99% coupling efficiency per cycle. These reagents generate highly reactive oxyma esters, reducing racemization risks compared to carbodiimide-based methods [5] [8].
Critical optimizations include:
Table 2: Performance of Coupling Reagents with Fmoc-Arg(Me,Pbf)-OH
Activator | Additive | Base | Coupling Efficiency (%) | Racemization Risk |
---|---|---|---|---|
HATU | None | DIPEA | 94–96% | Moderate |
HATU | Oxyma Pure | Collidine | >99% | Low |
DIC | HOBt | NMM | 85–88% | High |
COMU | None | DIPEA | 97–98% | Low-Moderate |
Integrating Fmoc-Arg(Me,Pbf)-OH into peptide chains employs two primary strategies, each with distinct trade-offs:
Stepwise SPPS builds the peptide sequentially on-resin, ideal for peptides ≤50 residues. For methyl-arginine-rich sequences, this approach ensures minimal epimerization during residue incorporation. However, aggregation-prone segments (e.g., hydrophobic domains adjacent to methyl-arginine) can reduce yields to <50%, as observed in insulin lispro synthesis attempts [3]. The steric bulk of Pbf exacerbates chain stacking, necessitating backbone amide protection or pseudoproline dipeptides to disrupt β-sheet formation [1].
Fragment condensation leverages native chemical ligation (NCL) to converge unprotected peptide segments. Fmoc-Arg(Me,Pbf)-OH is incorporated into segments via Fmoc SPPS, followed by hydrazide-to-thioester conversion for NCL. Rothbart et al. applied this for histone H3 peptides containing mono-/di-methylarginine, achieving 80% purity post-ligation versus 45% for stepwise synthesis [2] [3]. Key advantages include:
Limitations include potential epimerization during segment activation and the need for excess (1.5–2 equiv) methyl-arginine-containing fragments to drive ligation [3].
Table 3: Synthetic Outcomes for Methyl-Arginine Peptides via Different Approaches
Synthetic Method | Peptide Target | Methyl-Arg Positions | Crude Yield | Major Challenges |
---|---|---|---|---|
Stepwise SPPS | Insulin lispro (51-mer) | B31 | ~5% | O/N-acyl shift; transesterification |
Fragment condensation (NCL) | Histone H3 (21-mer) | R2, R17, R26 | 25% (post-ligation) | Thioester synthesis inefficiency |
Hybrid (protected segments) | Insulin A-chain (21-mer) | None | <10% | Low segment solubility; poor coupling |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1